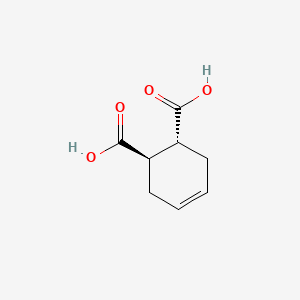

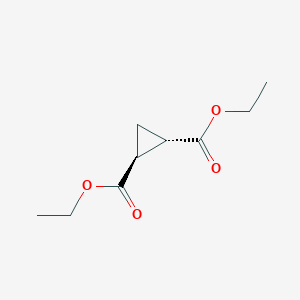

(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid

Overview

Description

The compound "(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid" is a chiral molecule that is part of a family of cyclohexene derivatives with two carboxylic acid functional groups. These compounds are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related cyclohexene derivatives has been reported using various starting materials and methods. For instance, the synthesis of a functionalized cyclohexene skeleton, specifically (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, was achieved diastereoselectively using L-serine as a starting material, which is a more readily available alternative to (-)-shikimic acid or (-)-quinic acid. Key steps in this synthesis included ring-closing metathesis and diastereoselective Grignard reactions, with the absolute configurations of key intermediates confirmed by two-dimensional NMR studies . Another study reported the enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to produce (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid using Candida antarctica lipase, with a high yield and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives is characterized by the presence of a cyclohexene ring, which can adopt various conformations. The stereochemistry of these compounds is crucial for their biological activity and interaction with other molecules. For example, the study of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers revealed that the cis diastereomer had different potencies, with the (1R,2S) enantiomer being more potent than the (1S,2R) enantiomer. Computational analysis helped to identify structural features that could influence the functionality of metabotropic glutamate receptor subtype 4 (mGluR4) .

Chemical Reactions Analysis

Cyclohexene derivatives can undergo various chemical reactions due to the presence of multiple functional groups. The ring-closing metathesis mentioned earlier is a key reaction that helps in constructing the cyclohexene core . Additionally, the enzymatic desymmetrization process is another example of a chemical reaction that not only synthesizes the desired compound but also enhances its enantiomeric purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives like "(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid" are influenced by their molecular structure. The presence of carboxylic acid groups contributes to their acidity and potential for forming salts and esters. The chiral nature of these compounds also affects their optical properties, as seen in the resolution of the chiral (1R,2S) enantiomer of cis-cyclohexane-1,2-dicarboxylic acid in a brucinium salt, which was characterized by X-ray crystallography . The stereochemistry can also impact the solubility, melting point, and reactivity of these compounds.

Scientific Research Applications

Synthesis and Chemical Applications

Enzymatic Synthesis : An efficient enzymatic process using Candida antarctica lipase was developed for synthesizing (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid, a monoester of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid (Goswami & Kissick, 2009).

Production of β-Amino Acids : The compound serves as a precursor for enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a vital building block for helical β-peptides (Berkessel, Glaubitz, & Lex, 2002).

Biocatalytic Desymmetrization : The biocatalytic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-1-(methoxycarbonyl)cyclohex-4-ene-2-carboxylic acid, an intermediate for biologically active molecules, was achieved using recombinant pig liver esterase (Meissner et al., 2018).

Synthetic Methods in Organic Chemistry : It has been used in ring-closing metathesis and diastereoselective Grignard reactions for synthesizing functionalized cyclohexene skeletons (Cong & Yao, 2006).

Chemical Reaction Studies : The compound's derivatives, like diimino thioanhydrides, have been synthesized and studied for their reaction mechanisms (Bossio, Marcaccini, Pepino, & Torroba, 1996).

Material Science and Environmental Applications

Plasticizers : The compound's derivatives, specifically 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), are new generation plasticizers used to enhance polymer flexibility while reducing toxic effects on human health (Dziwiński, Poźniak, & Lach, 2017).

Environmental Exposure Study : A study on environmental exposure to DINCH in U.S. adults showed increased detection rates of DINCH metabolites from 2007 to 2012, indicating its growing use in products (Silva et al., 2013).

Mechanism of Action

Safety and Hazards

The safety data sheet for “(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid” indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound. It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name |

(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUAAIDVFMVTAU-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid | |

CAS RN |

15573-40-7 | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Cyclohex-4-ene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F3AF44G56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

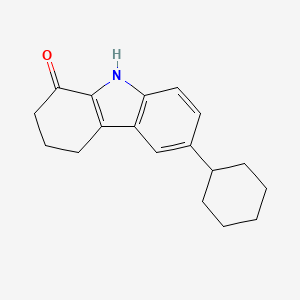

![N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3024932.png)